Prexasertib mesylate monohydrate, also known as LY2606368, is a small-molecule inhibitor that targets checkpoint kinase 1 and checkpoint kinase 2, which are critical proteins involved in the DNA damage response. This compound is currently under investigation for its potential therapeutic applications in various cancers, including acute lymphoblastic leukemia and solid tumors in pediatric patients. Prexasertib functions by enhancing the effects of DNA-damaging agents, making cancer cells more susceptible to treatment.
Prexasertib mesylate monohydrate is developed by Eli Lilly and Company. It is formulated as a mesylate salt to enhance its solubility and stability for clinical use.
Prexasertib is classified as a checkpoint kinase inhibitor, specifically targeting the CHK1 and CHK2 pathways. These pathways play a crucial role in regulating the cell cycle and maintaining genomic stability, particularly in response to DNA damage.
The synthesis of prexasertib mesylate monohydrate involves several chemical reactions that lead to the formation of the active pharmaceutical ingredient. The process typically includes:
The synthesis requires precise control of reaction conditions, including temperature, pH, and solvent choice, to achieve high purity and yield. Analytical techniques such as high-performance liquid chromatography and mass spectrometry are employed to verify the identity and purity of the synthesized compound.
Prexasertib mesylate monohydrate has a complex molecular structure characterized by its active site that mimics ATP. The chemical formula is C₁₈H₁₉N₅O₃S·H₂O, indicating it contains multiple functional groups essential for its inhibitory activity.
Prexasertib primarily acts through competitive inhibition of checkpoint kinases. The mechanism involves:
In vitro studies have demonstrated that prexasertib can induce apoptosis through various pathways, including increased levels of phosphorylated histone H2A.X (a marker for DNA double-strand breaks) and activation of caspases involved in apoptosis.
Prexasertib exerts its effects by disrupting normal cell cycle regulation in response to DNA damage:
This mechanism makes prexasertib particularly effective when used in combination with other chemotherapeutic agents that induce DNA damage.
Prexasertib mesylate monohydrate is primarily researched for its applications in oncology:
The ongoing research into prexasertib highlights its potential role as a novel therapeutic option aimed at enhancing the effectiveness of existing cancer treatments by exploiting vulnerabilities in cancer cell cycle regulation.
Prexasertib mesylate monohydrate (LY2606368) is a selective ATP-competitive small-molecule inhibitor targeting checkpoint kinase 1 (CHK1) with secondary activity against CHK2. Its molecular formula is C18H19N7O2·CH4O3S·H2O and a molar mass of 479.51 g/mol [6] [8]. Prexasertib binds to CHK1’s ATP-binding pocket, inhibiting autophosphorylation (activation) at key residues like S317 and S345. This disrupts CHK1-mediated DNA damage response (DDR) signaling, which is critical for managing replication stress and double-strand breaks (DSBs) [1] [5]. CHK2 inhibition occurs at higher concentrations, with prexasertib exhibiting ~10-fold greater potency against CHK1 (IC50 < 1 nM) than CHK2 [4] [8].
A pivotal mechanism involves prexasertib’s disruption of the CHK1-RAD51 axis. CHK1 phosphorylates RAD51 at Threonine 309 (T309), enabling RAD51’s nuclear translocation and assembly into DNA repair foci during homologous recombination (HR). Prexasertib blocks this phosphorylation, preventing RAD51 focus formation and crippling HR repair. In BRCA wild-type high-grade serous ovarian cancer (HGSOC) cells, this results in >60% reduction in RAD51 foci after combination treatment with PARP inhibitors [5]. Consequently, unresolved DSBs accumulate, marked by elevated γH2AX (a DSB biomarker) [2] [5].
Table 1: Selectivity Profile of Prexasertib
Target | Inhibition IC50 (nM) | Primary Biological Consequence |
---|---|---|
CHK1 | <1 | Disruption of DNA repair & cell cycle checkpoints |
CHK2 | 8–10 | Partial abrogation of G2/M checkpoint |
CDK2 | >1,000 | No significant activity |
ATM | >1,000 | No significant activity |
Prexasertib forces cells with DNA damage into premature mitosis by abrogating CHK1-dependent cell cycle checkpoints. CHK1 normally phosphorylates phosphatases CDC25A (at S123) and CDC25C (at S216), targeting them for degradation. Without active CDC25s, cyclin-dependent kinases (CDKs) remain inhibited, halting the cell cycle at S or G2/M phases for repair. Prexasertib prevents CDC25 degradation, enabling CDK activation and unscheduled progression into mitosis despite DNA damage [1] [3]. This manifests as:
p53-deficient cells are exceptionally vulnerable to this mechanism. Loss of functional p53 inactivates the G1/S checkpoint, rendering cancer cells solely reliant on CHK1-mediated G2/M arrest for DNA repair. Prexasertib exploits this dependency, showing potent cytotoxicity in TP53-mutant acute lymphoblastic leukemia (ALL) and ovarian cancer models irrespective of BRCA status [2] [5]. In ALL cell lines, prexasertib induced dose-dependent apoptosis (IC50: 6–97 nM), with cleaved PARP-1 and caspase-3 confirming cell death execution [2].
Table 2: Prexasertib Cytotoxicity in p53-Deficient vs. p53-Wild-Type Models
Cell Line | Cancer Type | TP53 Status | Prexasertib IC50 (nM) |
---|---|---|---|
REH | B-ALL | Mutant (R181C) | 96.7 |
SUP-B15 | B-ALL | Wild-type | 61.4 |
OVCAR3 | HGSOC | Wild-type | 6.34 |
PEO4 | HGSOC | Mutant | 49.0 |
Data derived from preclinical studies [2] [5]
Prexasertib monotherapy directly amplifies intrinsic replication stress (RS) in cancer cells. Oncogene-driven proliferation (e.g., cyclin E overexpression) creates RS by depleting nucleotide pools and causing replication fork stalling. CHK1 stabilizes stalled forks via RAD51 and suppresses origin firing. Prexasertib destabilizes replication forks, leading to fork collapse into lethal DSBs [3] [7]. Functional RNAi studies confirm that depletion of fork-protection genes (e.g., BRCA1, FANCD2) synergizes with prexasertib, increasing γH2AX foci >5-fold [7].
Transcriptomic analyses across pan-cancer models identify E2F target genes and cyclin E dysregulation as biomarkers of prexasertib sensitivity. Tumors with FBXW7 loss-of-function mutations (which increase cyclin E stability) exhibit elevated RS and CHK1 activation. Prexasertib achieves synergistic lethality in these contexts, reducing osteosarcoma clonogenic survival to <10% at 2–6.5 nM [3] [7]. Additionally, prexasertib synergizes with DNA-damaging agents:
Table 3: Synergistic Interactions of Prexasertib in Preclinical Models
Combination Partner | Cancer Model | Observed Synergy Mechanism | Combination Index (CI) |
---|---|---|---|
Olaparib (PARPi) | HGSOC | Suppressed RAD51 foci formation | 0.3–0.5 (synergistic) |
Cisplatin | Osteosarcoma | Increased γH2AX; reduced HR repair | <0.5 (synergistic) |
Clofarabine | B/T-ALL | Enhanced caspase-3 activation | Not quantified |
Data synthesized from [2] [3] [5]
Comprehensive Compound Nomenclature
Table 4: Chemical Identifiers for Prexasertib Mesylate Monohydrate
Identifier Type | Name or Designation |
---|---|
Systematic IUPAC Name | 5-((5-(2-(3-Aminopropoxy)-6-methoxyphenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile methanesulfonate monohydrate |
CAS Registry Number | 1234015-57-6 (mesylate monohydrate); 1234015-52-1 (free base) |
Synonyms | LY2606368; LSN2940930; Prexasertib mesylate hydrate; ACR-368 |
Molecular Formula | C18H19N7O2·CH4O3S·H2O |
SMILES | O.CS(O)(=O)=O.COC1=CC=CC(OCCCN)=C1C2=CC(NC3=NC=C(N=C3)C#N)=NN2 |
InChI Key | LCYWXOLNJNHLGN-UHFFFAOYSA-N |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7